molecular formula C11H19NO B053890 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene CAS No. 120786-68-7

2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene

Cat. No. B053890
CAS RN: 120786-68-7
M. Wt: 181.27 g/mol
InChI Key: YEOXHVHNLQOGKF-FXPVBKGRSA-N
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Description

2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene, also known as HTMN, is a bicyclic compound that has been studied for its potential use in medicinal chemistry. HTMN has been found to have a unique structure that allows it to interact with certain receptors in the body, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene is not fully understood, but it is believed to act on certain receptors in the brain, including the dopamine and serotonin receptors. This interaction may lead to changes in the release of neurotransmitters and the activity of the reward pathway, which could have implications for the treatment of addiction.
Biochemical and Physiological Effects:
Studies have shown that 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene has a range of biochemical and physiological effects, including the ability to increase dopamine release and alter the activity of certain brain regions. It has also been found to have anxiolytic effects, reducing anxiety in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene in lab experiments is its unique structure, which allows it to interact with certain receptors in the body in a specific way. This makes it a promising candidate for the development of new drugs. However, its complex synthesis process and potential side effects may limit its use in certain contexts.

Future Directions

There are several future directions for research on 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene. One area of interest is its potential use in the treatment of addiction, as it has been found to interact with certain receptors in the brain that are involved in the reward pathway. Other potential applications include its use as an anxiolytic or as a tool for studying the activity of certain brain regions. Further research is needed to fully understand the mechanism of action of 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene and its potential therapeutic uses.

Synthesis Methods

The synthesis of 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene involves several steps, including the reaction of 2-cyclopentenone with methylamine, followed by the addition of hydroxyethylamine and a series of other chemical reactions. The process is complex and requires careful control of reaction conditions to ensure the production of pure 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene.

Scientific Research Applications

2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene has been the subject of numerous scientific studies, with researchers exploring its potential as a therapeutic agent in a variety of contexts. One area of interest is its potential use as a treatment for addiction, as it has been found to interact with certain receptors in the brain that are involved in the reward pathway.

properties

IUPAC Name

(1R)-1-[(1R,6R)-9-methyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-8(13)10-5-3-4-9-6-7-11(10)12(9)2/h5,8-9,11,13H,3-4,6-7H2,1-2H3/t8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOXHVHNLQOGKF-FXPVBKGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCCC2CCC1N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CCC[C@@H]2CC[C@H]1N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923557
Record name N-Methylanatoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylanatoxin

CAS RN

120786-68-7
Record name N-Methylanatoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120786687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylanatoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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